molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No.: B2386887
CAS No.: 35095-07-9
M. Wt: 160.172
InChI Key: IQNJTHZXMDJIAQ-UHFFFAOYSA-N
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Description

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by its bicyclic structure, which includes a triene system and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is unique due to its combination of a triene system and a carboxylate ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYSWFRKUQSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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